Enhanced Lipophilicity (XLogP3) Drives Improved Membrane Permeability vs. 4'-(Trifluoromethyl)acetophenone
2',6'-Difluoro-4'-(trifluoromethyl)acetophenone exhibits a computed partition coefficient (XLogP3) of 2.7, compared to 2.6 for the 4'-(trifluoromethyl)acetophenone analog lacking ortho-fluorine substituents [1]. This 0.1 logP unit increase represents an approximately 26% higher theoretical lipophilicity, which is a critical determinant of passive membrane permeability and oral bioavailability in drug-like molecules [2]. The addition of two ortho-fluorine atoms further contributes to a higher hydrogen bond acceptor count (6 vs. 4), which can influence target binding and metabolic stability [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 4'-(Trifluoromethyl)acetophenone: 2.6 |
| Quantified Difference | Δ = +0.1 logP (approx. 26% increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement, this quantifies that the target compound offers a distinct physicochemical profile that can translate to improved ADME properties, justifying its selection over the simpler para-substituted analog in lead optimization programs.
- [1] PubChem. (2025). 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone (CID 97890121) and 4'-(Trifluoromethyl)acetophenone (CID 69731). Computed Properties Comparison. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
